molecular formula C12H11BrN2O B1488278 4-Bromo-6-(4-ethoxyphenyl)pyrimidine CAS No. 1597154-72-7

4-Bromo-6-(4-ethoxyphenyl)pyrimidine

Cat. No. B1488278
CAS RN: 1597154-72-7
M. Wt: 279.13 g/mol
InChI Key: OJYGSZHTRSFXJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, which include 4-Bromo-6-(4-ethoxyphenyl)pyrimidine, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(4-ethoxyphenyl)pyrimidine was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The DFT optimized structure of the molecule was found to be consistent with the crystal structure determined by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-6-(4-ethoxyphenyl)pyrimidine are complex and involve multiple steps. The featured approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Bromo-6-(4-ethoxyphenyl)pyrimidine: is a valuable intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The bromine atom on the pyrimidine ring can undergo various substitution reactions, allowing for the introduction of different functional groups. This versatility is essential for creating a diverse library of compounds for drug discovery and development .

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives, including 4-Bromo-6-(4-ethoxyphenyl)pyrimidine , can be used in the development of OLEDs. Their electronic properties make them suitable for use as electron-transporting materials. By fine-tuning the molecular structure, researchers can optimize the performance of OLEDs in terms of brightness, efficiency, and lifespan .

Antimicrobial Agents

The pyrimidine scaffold is a common feature in many antimicrobial agents. The presence of the bromine and ethoxyphenyl groups in 4-Bromo-6-(4-ethoxyphenyl)pyrimidine provides opportunities to synthesize novel compounds with potential antibacterial and antifungal activities. These synthesized compounds can be screened against various microbial strains to identify new treatments for infections .

Anti-Inflammatory Drugs

Pyrimidine derivatives are known to exhibit anti-inflammatory properties. The structural modification of 4-Bromo-6-(4-ethoxyphenyl)pyrimidine can lead to the discovery of new anti-inflammatory drugs. Such drugs could be beneficial in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease .

Cancer Research

In cancer research, 4-Bromo-6-(4-ethoxyphenyl)pyrimidine can be utilized to create compounds that inhibit specific enzymes or signaling pathways involved in tumor growth and proliferation. By targeting these pathways, it’s possible to develop targeted therapies that are more effective and have fewer side effects than traditional chemotherapy .

Agricultural Chemicals

The pyrimidine ring system is also found in various herbicides and pesticides. 4-Bromo-6-(4-ethoxyphenyl)pyrimidine could serve as a starting point for the synthesis of new agricultural chemicals that are safer and more environmentally friendly. These chemicals can help in managing pests and diseases that affect crops, thus improving food security .

Safety And Hazards

The safety data sheet for a similar compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, suggests that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds, which include 4-Bromo-6-(4-ethoxyphenyl)pyrimidine, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests promising future directions for the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

4-bromo-6-(4-ethoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYGSZHTRSFXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(4-ethoxyphenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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